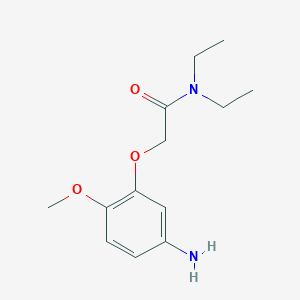![molecular formula C17H12BrN3OS B2774052 5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 478046-05-8](/img/structure/B2774052.png)
5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that features an imidazoquinazoline core structure.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibitCyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain .
Mode of Action
These inhibitors typically work by binding to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins .
Biochemical Pathways
The inhibition of COX-2 affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby reducing inflammation and pain .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain. This makes COX-2 inhibitors potentially useful in the treatment of conditions characterized by inflammation and pain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate, which then reacts with 2-aminobenzimidazole to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-Bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol or KSCN in acetone.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazoquinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(4-Bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-c]quinazoline derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzimidazole derivatives: Similar in structure but with different functional groups, affecting their reactivity and applications.
Uniqueness
5-[(4-Bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is unique due to the presence of the 4-bromobenzylsulfanyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
IUPAC Name |
5-[(4-bromophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3OS/c18-12-7-5-11(6-8-12)10-23-17-19-14-4-2-1-3-13(14)16-20-15(22)9-21(16)17/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSIEEZKYSYNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2773976.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide](/img/structure/B2773979.png)
![1'-(4-chlorobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2773981.png)
![4-cyclopropyl-3-[1-(3-methoxybenzoyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2773982.png)

![4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B2773986.png)
![Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate](/img/structure/B2773987.png)



